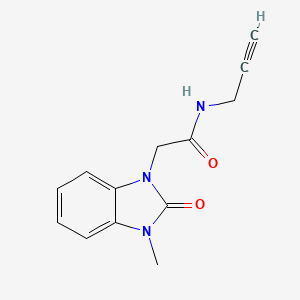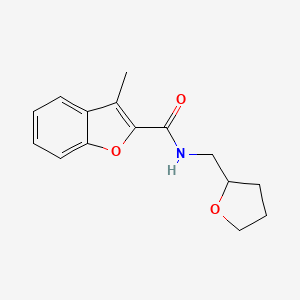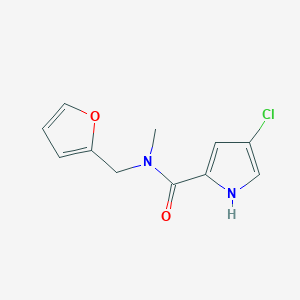
2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPA-2, and it has been found to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including monoamine oxidase A and B. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are associated with mood regulation.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic and antidepressant-like effects. It has also been found to improve cognitive function and memory in rodents. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide in lab experiments is its ability to modulate neurotransmitter levels, which makes it a useful tool for studying mood disorders and cognitive function. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide. One potential area of study is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is to explore the potential therapeutic applications of this compound in treating mood disorders and cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to modulate neurotransmitter levels makes it a useful tool for studying mood disorders and cognitive function. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of 2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide involves the reaction between 3-methyl-2-oxobenzimidazole and propargylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 50%.
Applications De Recherche Scientifique
2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide has been studied extensively for its potential applications in various scientific research fields. Some of the notable areas where this compound has been studied include cancer research, neuroscience, and drug discovery.
Propriétés
IUPAC Name |
2-(3-methyl-2-oxobenzimidazol-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-3-8-14-12(17)9-16-11-7-5-4-6-10(11)15(2)13(16)18/h1,4-7H,8-9H2,2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOEKGXIUIOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)

![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)

![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)

